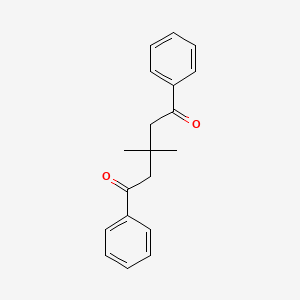
3,3-Dimethyl-1,5-diphenylpentane-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1,5-diphenyl-pentane-1,5-dione is an organic compound with the molecular formula C19H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1,5-diphenyl-pentane-1,5-dione typically involves the reaction of isopropylideneacetophenone with the silyl enol ether of acetophenone in the presence of titanium tetrachloride. The reaction is carried out in dry methylene chloride under an argon atmosphere . The mixture is stirred and cooled in a dry ice-acetone bath before the addition of reagents. The reaction mixture is then poured into a sodium carbonate solution, and the resulting precipitate is filtered and purified using silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for 3,3-dimethyl-1,5-diphenyl-pentane-1,5-dione are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1,5-diphenyl-pentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1,5-diphenyl-pentane-1,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3,3-dimethyl-1,5-diphenyl-pentane-1,5-dione exerts its effects involves its interaction with various molecular targets. The diketone structure allows it to participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-2,4-pentane dione: Another diketone with similar reactivity but different structural properties.
1,3,5-Triphenyl-pentane-1,5-dione: A compound with additional phenyl groups, leading to different chemical behavior.
Uniqueness
3,3-Dimethyl-1,5-diphenyl-pentane-1,5-dione is unique due to its specific arrangement of methyl and phenyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
42052-44-8 |
|---|---|
Molekularformel |
C19H20O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
3,3-dimethyl-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C19H20O2/c1-19(2,13-17(20)15-9-5-3-6-10-15)14-18(21)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
KOPUUBMUPHKMTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)C1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



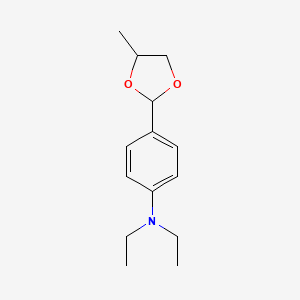
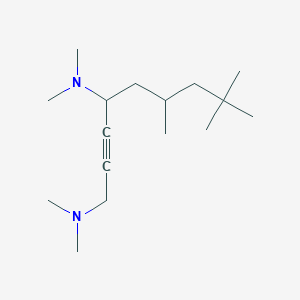
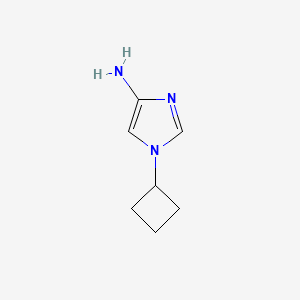

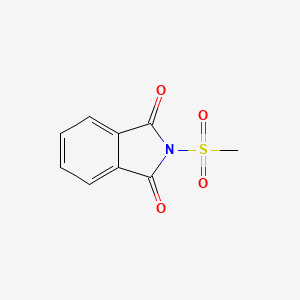
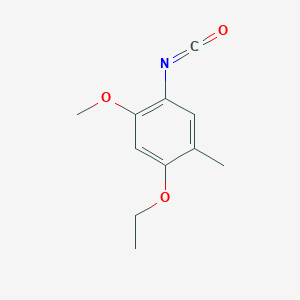
![8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B13993987.png)

![4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide](/img/structure/B13993998.png)
![2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-](/img/structure/B13994004.png)
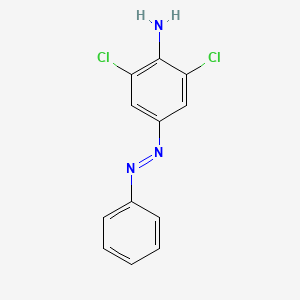
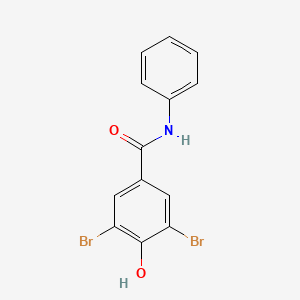
![N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine](/img/structure/B13994028.png)
